molecular formula C27H18BrN3 B12820882 2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine

2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine

Cat. No.: B12820882
M. Wt: 464.4 g/mol
InChI Key: ZKSQIXNEFHHQBJ-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound featuring a triazine ring substituted with biphenyl, bromophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a biphenyl derivative, followed by bromination and subsequent cyclization with triazine precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings .

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine is unique due to its combination of biphenyl, bromophenyl, and triazine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C27H18BrN3

Molecular Weight

464.4 g/mol

IUPAC Name

2-(3-bromophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C27H18BrN3/c28-24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H

InChI Key

ZKSQIXNEFHHQBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)Br

Origin of Product

United States

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